Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate
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Overview
Description
Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate is an organic compound with a complex structure that includes a dioxolane ring and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with a hexanoic acid derivative under esterification conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the formation of the dioxolane ring, while esterification is typically carried out using an acid chloride or anhydride in the presence of a base like pyridine.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and ester group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-[2-(4-methylpent-3-EN-1-YL)-1,3-dioxolan-2-YL]hexanoate: shares structural similarities with other esters and dioxolane-containing compounds.
3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA: A compound with a similar side chain but different functional groups.
6-Methyl-4,6-bis(4-methylpent-3-en-1-yl)cyclohexa-1,3-dienecarbaldehyde: Another compound with a similar side chain but different core structure.
Uniqueness
This compound is unique due to its combination of a dioxolane ring and a hexanoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62240-59-9 |
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Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 6-[2-(4-methylpent-3-enyl)-1,3-dioxolan-2-yl]hexanoate |
InChI |
InChI=1S/C17H30O4/c1-4-19-16(18)10-6-5-7-11-17(20-13-14-21-17)12-8-9-15(2)3/h9H,4-8,10-14H2,1-3H3 |
InChI Key |
TVTBEENDAANVLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC1(OCCO1)CCC=C(C)C |
Origin of Product |
United States |
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